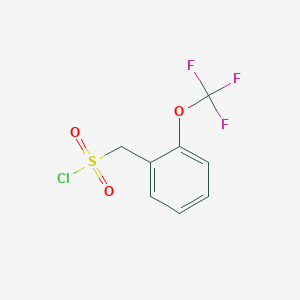

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRWGINZIMNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557124 | |

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116827-38-4 | |

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical and chemical properties of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride. Due to the limited availability of public data for this specific compound, information on closely related sulfonyl chlorides is included to provide a broader context for its potential characteristics and reactivity.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | [2-(trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| CAS Number | 116827-38-4 | |

| Molecular Formula | C₈H₆ClF₃O₃S | [1] |

| Molecular Weight | 274.64 g/mol | [1] |

| Synonyms | 2-(Trifluoromethoxy)benzylsulfonyl chloride | |

| Physical Form | Solid |

Physical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Trifluoromethanesulfonyl chloride | 29-32 | 1.583[2] | |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 133-135 /14 mmHg | 1.585 | |

| (2-Fluorophenyl)methanesulfonyl chloride | 37-39 |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, the synthesis of analogous sulfonyl chlorides typically involves the chlorination of the corresponding sulfonic acid or sulfonate salt.

A general synthetic approach often involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). For instance, the synthesis of 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride can be achieved by reacting the corresponding sulfonic acid derivative with an excess of thionyl chloride, often in a suitable solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF)[3]. Another common method is the direct chlorosulfonation of a suitable aromatic precursor[4].

This compound is a reactive compound that can serve as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride moiety is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of new C-S bonds. This reactivity is crucial in medicinal chemistry for the introduction of the trifluoromethoxy-substituted benzylsulfonyl group into target molecules[5].

Safety Information

The following safety information has been reported for this compound:

-

Pictograms: GHS05 (Corrosion), GHS07 (Harmful)

-

Signal Word: Danger

-

Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P309+P311 (IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician)

Experimental Workflows

While a specific experimental workflow for the synthesis of this compound is not available, a generalized workflow for the synthesis of a sulfonyl chloride from a sulfonic acid precursor is depicted below. This diagram illustrates the key steps that would likely be involved in such a synthesis.

Caption: Generalized workflow for sulfonyl chloride synthesis.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates. As a sulfonyl chloride, this compound is primarily used to synthesize sulfonamides, a class of compounds with a wide range of biological activities.

References

- 1. This compound CAS#: [chemicalbook.com]

- 2. Trifluoromethanesulfonyl chloride = 99 421-83-0 [sigmaaldrich.com]

- 3. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]

- 4. Buy (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride | 1196156-99-6 [smolecule.com]

- 5. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

Technical Guide: Synthesis of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride, a compound of interest for its potential applications in medicinal chemistry and drug development. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the methanesulfonyl chloride moiety is a versatile functional group for introducing sulfonyl groups into various molecular scaffolds.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Nucleophilic Substitution: Conversion of 2-(trifluoromethoxy)benzyl chloride to (2-(trifluoromethoxy)phenyl)methanethiol.

-

Oxidative Chlorination: Oxidation of the intermediate thiol to the final sulfonyl chloride.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established general procedures for the synthesis of thiols and their subsequent conversion to sulfonyl chlorides.[1][2]

Step 1: Synthesis of (2-(Trifluoromethoxy)phenyl)methanethiol

This procedure involves the formation of an isothiouronium salt from 2-(trifluoromethoxy)benzyl chloride and thiourea, followed by alkaline hydrolysis to yield the desired thiol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(Trifluoromethoxy)benzyl chloride | 210.58 | 10.0 | 2.11 g |

| Thiourea | 76.12 | 11.0 | 0.84 g |

| Ethanol | - | - | 20 mL |

| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 1.20 g |

| Water | - | - | 20 mL |

| Hydrochloric Acid (HCl), concentrated | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

| Magnesium Sulfate (MgSO4), anhydrous | - | - | For drying |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl chloride (2.11 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol) in ethanol (20 mL).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, add a solution of sodium hydroxide (1.20 g, 30.0 mmol) in water (20 mL).

-

Heat the mixture to reflux for an additional 2 hours.

-

Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (2-(trifluoromethoxy)phenyl)methanethiol.

Expected Outcome:

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 85-95 | Colorless oil |

Step 2: Synthesis of this compound

This protocol utilizes a mild and efficient oxidative chlorination of the thiol using hydrogen peroxide and zirconium tetrachloride.[1][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 5.0 | 1.04 g |

| Zirconium(IV) chloride (ZrCl4) | 233.04 | 5.0 | 1.17 g |

| Hydrogen Peroxide (H2O2), 30% w/w aq. | 34.01 | 15.0 | 1.70 mL |

| Dichloromethane (CH2Cl2) | - | - | 25 mL |

| Water | - | - | For washing |

| Sodium Bicarbonate (NaHCO3), saturated aq. | - | - | For washing |

| Magnesium Sulfate (MgSO4), anhydrous | - | - | For drying |

Procedure:

Caption: Experimental workflow for the oxidative chlorination of the thiol intermediate.

-

In a round-bottom flask under an inert atmosphere, dissolve (2-(trifluoromethoxy)phenyl)methanethiol (1.04 g, 5.0 mmol) and zirconium(IV) chloride (1.17 g, 5.0 mmol) in dichloromethane (25 mL) at 0 °C.

-

To this stirred solution, add 30% aqueous hydrogen peroxide (1.70 mL, 15.0 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

| Product | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| This compound | 274.64 | 90-98 | Solid or oil |

Summary of Quantitative Data

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Synthesis of (2-(Trifluoromethoxy)phenyl)methanethiol

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass (g) |

| 2-(Trifluoromethoxy)benzyl chloride | 210.58 | 1.0 | 10.0 | 2.11 |

| Thiourea | 76.12 | 1.1 | 11.0 | 0.84 |

| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 1.0 (theoretical) | 10.0 | 2.08 |

Table 2: Synthesis of this compound

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass (g) |

| (2-(Trifluoromethoxy)phenyl)methanethiol | 208.20 | 1.0 | 5.0 | 1.04 |

| Zirconium(IV) chloride | 233.04 | 1.0 | 5.0 | 1.17 |

| Hydrogen Peroxide (30%) | 34.01 | 3.0 | 15.0 | 0.51 |

| This compound | 274.64 | 1.0 (theoretical) | 5.0 | 1.37 |

Concluding Remarks

This technical guide presents a feasible and efficient synthetic route for this compound. The proposed pathway utilizes readily available starting materials and employs well-documented, high-yielding reactions. The detailed protocols and expected quantitative data provide a solid foundation for researchers to synthesize this compound for further investigation in drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. Characterization of the final product by standard analytical techniques (NMR, MS, IR) is recommended to confirm its identity and purity.

References

An In-depth Technical Guide to (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a trifluoromethoxy group, make it a valuable reagent in the field of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a trifluoromethoxy group at the ortho position and a methanesulfonyl chloride group attached to a methylene bridge.

Chemical Identifiers:

Synonyms:

-

[2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride

-

2-(Trifluoromethoxy)benzylsulfonyl chloride

Physicochemical Properties

| Property | Value |

| Boiling Point | 279.7 °C at 760 mmHg |

| Physical Form | Solid |

Note: Melting point and solubility data are not currently available in the cited search results.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the provided search results. However, based on the structure and the known spectral characteristics of similar compounds, the following can be predicted:

-

¹H NMR: The spectrum would likely show a singlet for the methylene (-CH₂-) protons, and a complex multiplet pattern for the aromatic protons of the substituted phenyl ring.

-

¹³C NMR: The spectrum would display signals for the methylene carbon, the aromatic carbons (with splitting for the carbon attached to the trifluoromethoxy group due to C-F coupling), and the carbon of the trifluoromethoxy group (as a quartet).

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) would be expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the SO₂Cl group.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and procedures for analogous compounds. A common approach involves the conversion of a corresponding thiol or the chlorosulfonylation of a suitable precursor.

A potential synthetic pathway is outlined below. This is a hypothetical workflow based on common organic synthesis reactions.

Experimental Protocol: A General Approach for Oxidative Chlorination of Thiols

While a specific protocol for the target molecule is unavailable, a general method for the direct conversion of thiols to sulfonyl chlorides can be adapted[2][3].

Materials:

-

(2-(Trifluoromethoxy)phenyl)methanethiol (starting material)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (CH₃CN)

-

Pyridine

-

Amine (for subsequent sulfonamide synthesis)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, a mixture of the thiol (1 equivalent), 30% hydrogen peroxide (3 equivalents), and thionyl chloride (1 equivalent) is stirred in acetonitrile at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, a solution of the desired amine (1 equivalent) in pyridine is added to the reaction mixture for the one-pot synthesis of the corresponding sulfonamide.

-

The resulting mixture is stirred at room temperature until the starting sulfonyl chloride is completely consumed, as indicated by TLC.

-

The reaction is then acidified with a 2 N HCl solution and extracted with ethyl acetate.

-

The organic layer is washed with water and brine, and subsequently dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization.

Reactivity and Applications in Drug Discovery

The methanesulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides. This reactivity is the cornerstone of its utility in medicinal chemistry.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base (such as pyridine or triethylamine) yields the corresponding N-substituted sulfonamides.

Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug design due to its unique electronic and physicochemical properties. Its incorporation into a molecule can significantly enhance:

-

Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the parent molecule, potentially leading to stronger interactions with biological targets.

The presence of the trifluoromethoxy group in this compound makes it an attractive building block for the synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Potential Biological Targets

While no specific biological targets for compounds directly derived from this compound were identified in the search results, the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. Sulfonamide-containing drugs have been developed as antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.

Given the prevalence of the trifluoromethoxy group in modern pharmaceuticals, it is plausible that derivatives of this compound could be investigated as inhibitors of various enzymes or as modulators of receptors, such as G protein-coupled receptors (GPCRs).

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P309+P311: IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its key feature is the presence of the trifluoromethoxy group, which can impart desirable pharmacokinetic properties to the resulting molecules. The high reactivity of the sulfonyl chloride moiety allows for the straightforward synthesis of a diverse range of sulfonamides and other derivatives. Further research into the synthesis and biological evaluation of compounds derived from this reagent is warranted to explore its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, a fluorinated building block with potential applications in medicinal chemistry and drug discovery. The guide details available supplier information, general synthetic applications, and the broader context of trifluoromethoxy-containing compounds in pharmaceutical research.

Introduction

This compound, with the CAS number 116827-38-4, is a reactive chemical intermediate. Its structure, featuring a trifluoromethoxy group on a phenyl ring attached to a methanesulfonyl chloride moiety, makes it a valuable reagent for introducing the 2-(trifluoromethoxy)benzylsulfonyl group into molecules. The trifluoromethoxy group is of particular interest in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Supplier Information

A number of chemical suppliers offer this compound. The table below summarizes publicly available data from prominent suppliers. For the most current pricing and availability, it is recommended to visit the suppliers' websites directly.

| Supplier | CAS Number | Purity | Additional Information |

| Apollo Scientific | 116827-38-4 | ≥95% | Synonym: 2-(Trifluoromethoxy)benzylsulphonyl chloride.[1] |

| Sigma-Aldrich | 116827-38-4 | - | Distributor for Apollo Scientific. Provides safety and property data.[1][2] |

| BLD Pharm | 116827-38-4 | - | Listed in their catalog of organic building blocks. |

| ChemicalBook | 116827-38-4 | - | Provides basic chemical properties.[3] |

Synthetic Applications and Experimental Protocols

General Experimental Protocol for Sulfonamide Synthesis

The following is a generalized procedure for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine. This protocol is based on standard organic chemistry principles and should be adapted and optimized for specific substrates.

Reaction:

Caption: General workflow for the synthesis of sulfonamides.

Role in Drug Discovery

The introduction of a trifluoromethoxy (-OCF₃) group can profoundly influence the properties of a drug candidate. This is due to the unique electronic properties and steric bulk of the -OCF₃ group. While no specific signaling pathways involving this compound have been documented, the resulting sulfonamides could be designed as inhibitors for various enzymes or as ligands for receptors.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model of how a sulfonamide synthesized from this compound might act as an enzyme inhibitor, a common strategy in drug development.

Caption: Conceptual inhibition of a target enzyme by a novel sulfonamide.

Conclusion

This compound is a readily available chemical reagent with significant potential for the synthesis of novel sulfonamides for drug discovery and development. While specific applications and detailed experimental protocols for this particular compound are not yet prevalent in the scientific literature, its utility can be inferred from the well-established chemistry of sulfonyl chlorides and the advantageous properties of the trifluoromethoxy group. Researchers are encouraged to explore its use in creating new chemical entities with potentially enhanced pharmacological profiles.

References

An In-depth Technical Guide to (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride

Abstract: This technical whitepaper provides a detailed overview of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride, a specialized reagent in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related structural analogs and established principles of chemical spectroscopy and reactivity. It includes expected spectral characteristics, generalized experimental protocols for spectroscopic analysis, and a logical workflow for its synthesis and application. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Chemical Structure

This compound is a fluorinated organic compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which is in turn connected to a phenyl ring substituted with a trifluoromethoxy group at the ortho position. Its structure suggests high reactivity, making it a valuable intermediate for introducing the 2-(trifluoromethoxy)benzyl moiety into various molecules. The trifluoromethoxy group is known to enhance properties such as lipophilicity and metabolic stability in pharmaceutical candidates[1].

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆ClF₃O₃S

-

Molecular Weight: 274.64 g/mol [2]

-

Key Features:

-

An electrophilic sulfonyl chloride group (-SO₂Cl), highly reactive towards nucleophiles.

-

A benzylic methylene group (-CH₂-).

-

An ortho-substituted trifluoromethoxy group (-OCF₃) on the aromatic ring.

-

Predicted Spectral Data

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts are influenced by the strong electron-withdrawing effects of the sulfonyl chloride and trifluoromethoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₂- (Benzylic) | ~ 4.8 - 5.2 | Singlet. Significantly deshielded by the adjacent SO₂Cl group. |

| Ar-H (Aromatic) | ~ 7.3 - 7.8 | Multiplet. Complex splitting pattern due to ortho-substitution. | |

| ¹³C NMR | -CH₂- (Benzylic) | ~ 65 - 75 | |

| Ar-C (Aromatic) | ~ 120 - 140 | Multiple signals expected. | |

| C-OCF₃ (Aromatic) | ~ 145 - 155 |

| | -OCF₃ | ~ 120.5 (q, J ≈ 258 Hz) | Quartet due to coupling with ¹⁹F. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is ideal for identifying key functional groups. The sulfonyl chloride group has strong, characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 1375 - 1395 | S=O Asymmetric Stretch | Strong |

| 1180 - 1195 | S=O Symmetric Stretch | Strong |

| 1200 - 1280 | C-F Stretch (in OCF₃) | Strong |

| 1000 - 1150 | C-O Stretch (Aryl Ether) | Strong |

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium |

| 2900 - 3000 | C-H Stretch (Aliphatic -CH₂-) | Medium-Weak |

| 550 - 650 | S-Cl Stretch | Medium |

Note: Data derived from characteristic frequencies for sulfonyl chlorides and trifluoromethoxy-substituted aromatics[5][6].

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. Due to the reactivity of sulfonyl chlorides, careful handling is required to avoid decomposition in the ion source[7].

Table 3: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z (Mass/Charge Ratio) | Possible Fragment | Notes |

|---|---|---|

| 274/276 | [M]⁺ | Molecular ion peak. The A+2 peak (m/z 276) will be present at ~1/3 the intensity of the M peak due to the ³⁷Cl isotope. |

| 239 | [M - Cl]⁺ | Loss of chlorine radical. |

| 175 | [C₇H₄F₃O-CH₂]⁺ | Fragment corresponding to the 2-(trifluoromethoxy)benzyl cation. |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for a sulfonyl chloride group, showing the chlorine isotopic pattern[5]. |

Experimental Protocols

The following sections provide detailed, generalized protocols for acquiring the spectral data discussed above. These methods are standard for the analysis of reactive organic compounds like sulfonyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for the structural elucidation of sulfonyl chlorides and their derivatives[8].

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Ensure the compound is stable in the chosen solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Width: 30°

-

Relaxation Delay: 1-2 seconds

-

Scans: 16-64 scans to achieve adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Technique: Use a proton-decoupled sequence.

-

Pulse Width: 45°

-

Relaxation Delay: 2-5 seconds

-

Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a solid or liquid sample using Attenuated Total Reflectance (ATR) or as a thin film[9][10].

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation (ATR Method):

-

Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Film/Neat Liquid):

-

Place one drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule[6]. The region from 1200–600 cm⁻¹ serves as a unique "fingerprint" for the compound[9].

Mass Spectrometry (MS)

This protocol is adapted for reactive compounds, minimizing decomposition prior to analysis[7][11].

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a high-purity, volatile solvent (e.g., acetonitrile or dichloromethane). Due to the compound's reactivity, sample preparation should be performed immediately before analysis to minimize hydrolysis from trace moisture[7].

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds to obtain fragmentation patterns for structural elucidation.

-

Electrospray Ionization (ESI): A softer ionization technique that may allow for the detection of the molecular ion with less fragmentation, especially if the analysis is performed rapidly from a non-aqueous solution[11].

-

-

Instrument Setup (for Direct Infusion ESI):

-

Use a syringe pump to introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize ion source parameters (e.g., capillary voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest and minimize in-source decay.

-

-

Data Acquisition:

-

Mass Range: Scan a suitable m/z range (e.g., 50–500 amu).

-

Polarity: Acquire data in positive ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and key fragment ions. Pay close attention to the isotopic pattern for chlorine (³⁵Cl/³⁷Cl) to confirm the presence of chlorine-containing fragments[5].

Synthetic and Reaction Workflow

This compound is not a final product but a reactive intermediate. Its utility lies in its ability to react with nucleophiles to form stable sulfonamides, sulfonates, or other derivatives. The diagram below illustrates a logical workflow for its synthesis and a subsequent derivatization reaction.

Caption: General workflow for the synthesis and reaction of the target sulfonyl chloride.

Conclusion

While specific, verified spectral data for this compound remains elusive in public literature, its chemical properties and expected analytical profile can be reliably predicted from fundamental chemical principles and data from close structural analogs. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and utilize this reactive intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. Careful handling is paramount due to its inherent reactivity, especially towards moisture.

References

- 1. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]

- 2. This compound CAS#: [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Trifluoromethylbenzenesulphonyl chloride | C7H4ClF3O2S | CID 136616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Its Strategic Role in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. Among these, the trifluoromethoxy (OCF3) group is an increasingly vital tool for medicinal chemists seeking to optimize the pharmacological profile of lead compounds. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethoxy group, detailing its influence on key physicochemical properties, metabolic stability, and biological activity. This document summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for drug development professionals.

Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique combination of electronic and physical properties to a molecule, which can be strategically leveraged to enhance its drug-like characteristics. These properties are primarily a consequence of the high electronegativity of the fluorine atoms and the stereoelectronic effects of the OCF3 moiety.

Lipophilicity

A critical parameter in drug design, lipophilicity, measured as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[1] Its introduction generally leads to a significant increase in a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2] The Hansch π parameter, a measure of the lipophilicity contribution of a substituent, for the OCF3 group is +1.04, which is greater than that of a trifluoromethyl (CF3) group (+0.88).[1][2]

Table 1: Comparative Lipophilicity Data

| Compound Pair | Base Compound logD7.4 | OCF3-Substituted Analog logD7.4 | Change in logD7.4 | Reference(s) |

| 2-(Methylthio)pyridine vs. 2-(Trifluoromethoxy)pyridine | 1.69 | 2.13 | +0.44 | [3] |

| 4-Hydroxyproline Analog vs. 4-Trifluoromethoxyproline Analog | Data not directly comparable | Demonstrated similar impact to CF3 group | N/A | [3] |

Note: Direct side-by-side logP or logD comparisons for a parent compound and its OCF3 analog are not always available in a single study. The data presented are representative examples of the lipophilicity-enhancing effect of the OCF3 group.

Metabolic Stability

The trifluoromethoxy group is exceptionally stable to metabolic degradation.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This metabolic robustness can significantly increase a drug's half-life, reduce clearance, and lead to a more predictable pharmacokinetic profile.[5] When replacing a metabolically labile group, such as a methoxy (-OCH3) group which is prone to O-demethylation, the OCF3 group can block this metabolic pathway.[4]

Table 2: Comparative Metabolic Stability Data

| Compound Comparison | Key Finding | Implication for OCF3 Substitution | Reference(s) |

| Picornavirus Inhibitors (Methyl vs. Trifluoromethyl on Oxadiazole Ring) | Methyl analog: 8 metabolic products. Trifluoromethyl analog: 2 minor metabolic products. | The fluorinated group provided a global protective effect against metabolism. | [5] |

| CB1 PAMs (Aliphatic NO2 vs. CF3) | CF3-bearing compounds showed improved in vitro metabolic stability. | Trifluoromethyl group can be a metabolically more stable bioisostere. | [6] |

| Generic Pyridine Analogs (Hypothetical) | Difluoromethoxy group is a metabolically robust bioisostere of the methoxy group, preventing O-demethylation. | OCF3 group is expected to confer even greater metabolic stability due to full fluorination. | [4] |

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups. By lowering the pKa of an amine, for instance, the OCF3 group can decrease its basicity. This modulation of a molecule's ionization state at physiological pH can impact its solubility, receptor binding, and cell permeability.

Table 3: Impact of Trifluoromethoxy Group on Acidity

| Compound | pKa | Comments | Reference(s) |

| Acetic Acid | 4.76 | Reference compound. | [7] |

| Trifluoroacetic Acid | 0.23 | The highly electronegative trifluoromethyl group significantly increases acidity. The OCF3 group would have a similar, though potentially slightly attenuated, electron-withdrawing effect on an adjacent carboxyl group. | [7] |

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at a physiological pH of 7.4 and saturate it with 1-octanol.

-

Saturate 1-octanol with the prepared aqueous buffer.

-

Allow the two phases to separate for at least 24 hours.

-

-

Sample Preparation:

-

Accurately weigh the test compound and dissolve it in a 1:1 (v/v) mixture of the buffered aqueous phase and the 1-octanol phase.

-

-

Partitioning:

-

Shake the mixture vigorously to ensure thorough partitioning of the compound between the two phases.

-

Allow the mixture to stand undisturbed for 24 hours to ensure complete phase separation.

-

-

Analysis:

-

Carefully withdraw aliquots from both the aqueous and the 1-octanol layers.

-

Analyze the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV or mass spectrometric detection (HPLC-UV/MS).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in a phosphate buffer (pH 7.4).

-

Prepare a solution of the NADPH regenerating system (containing, for example, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and microsomes. The final concentration of the test compound is typically around 1 µM.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Reaction Quenching:

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) can also be calculated from these data.

-

Case Studies and Signaling Pathways

The strategic incorporation of the trifluoromethoxy group has been instrumental in the development of several successful drugs. The following case studies illustrate its application and impact.

Riluzole: Synthesis and Application

Riluzole is a benzothiazole derivative used to treat amyotrophic lateral sclerosis (ALS). The synthesis of Riluzole prominently features a trifluoromethoxy-substituted aniline as a key starting material.[8][9][10][11]

Experimental Workflow: Synthesis of Riluzole

Caption: A generalized workflow for the synthesis of Riluzole.

Celecoxib: Inhibition of the COX-2 Pathway

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] This selectivity is crucial for its therapeutic effect in reducing inflammation and pain while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. The trifluoromethyl group on the pyrazole ring of Celecoxib is a key contributor to its binding affinity and selectivity for COX-2.[13]

Signaling Pathway: Celecoxib and Prostaglandin Synthesis

Caption: Mechanism of action of Celecoxib in the prostaglandin synthesis pathway.

Nilotinib: Targeting the BCR-ABL Kinase

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It specifically targets the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in CML cells, driving their proliferation and survival. The trifluoromethyl group in Nilotinib is important for its potent and selective inhibition of the BCR-ABL kinase.

Signaling Pathway: Nilotinib and BCR-ABL Inhibition

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway in CML.

Conclusion

The trifluoromethoxy group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to profoundly modulate key physicochemical properties such as lipophilicity and metabolic stability, while also influencing the electronic environment of a molecule, makes it a highly valuable substituent in drug design. The case studies of Riluzole, Celecoxib, and Nilotinib highlight the successful application of the OCF3 group in developing effective therapeutics. As our understanding of the unique properties of fluorinated groups continues to grow, the strategic incorporation of the trifluoromethoxy group is expected to play an even more prominent role in the discovery and development of novel, safe, and efficacious medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 9. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

- 10. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis is a multi-step process commencing from 2-(trifluoromethoxy)toluene. Each step is detailed with a general experimental protocol, and relevant quantitative data from analogous reactions are provided for reference.

Proposed Synthetic Pathway

The logical synthesis of (2-(trifluoromethoxy)phenyl)methanesulfonyl chloride can be envisioned through a four-step sequence starting from 2-(trifluoromethoxy)toluene. This pathway involves benzylic chlorination, conversion to a benzyl mercaptan, and subsequent oxidative chlorination to yield the final sulfonyl chloride.

Caption: Proposed synthetic pathway for this compound.

Data Presentation: Summary of Key Transformations

The following table summarizes the key transformations in the proposed synthesis, with typical yields observed for analogous reactions.

| Step | Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Benzylic Chlorination | 2-(Trifluoromethoxy)toluene | N-Chlorosuccinimide (NCS), Initiator (e.g., BPO) | 2-(Trifluoromethoxy)benzyl chloride | 70-85 |

| 2 | Thiolation | 2-(Trifluoromethoxy)benzyl chloride | Ammonium sulfhydrate or Thiourea followed by NaOH | 2-(Trifluoromethoxy)benzyl mercaptan | 70-95 |

| 3 | Oxidative Chlorination | 2-(Trifluoromethoxy)benzyl mercaptan | Hydrogen Peroxide, Thionyl Chloride | This compound | 80-95 |

Experimental Protocols

The following are detailed, representative experimental protocols for each step of the proposed synthesis. These are based on general procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzyl chloride from 2-(Trifluoromethoxy)toluene

This procedure utilizes a radical-initiated benzylic chlorination.

Workflow:

Caption: Workflow for the synthesis of 2-(trifluoromethoxy)benzyl chloride.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or benzene.

-

Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(trifluoromethoxy)benzyl chloride.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(Trifluoromethoxy)benzyl mercaptan from 2-(Trifluoromethoxy)benzyl chloride

This procedure describes the conversion of the benzyl chloride to the corresponding mercaptan using thiourea followed by basic hydrolysis.[1]

Workflow:

Caption: Workflow for the synthesis of 2-(trifluoromethoxy)benzyl mercaptan.

Methodology:

-

In a round-bottom flask, combine 2-(trifluoromethoxy)benzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the mixture for several hours until the formation of the S-benzylisothiouronium salt is complete (monitored by TLC).

-

Cool the reaction mixture, and if a precipitate forms, it can be filtered.

-

Add an aqueous solution of sodium hydroxide (e.g., 10%) to the reaction mixture and reflux for an additional period to hydrolyze the isothiouronium salt.

-

After cooling, carefully acidify the mixture with dilute hydrochloric acid to protonate the thiolate.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting 2-(trifluoromethoxy)benzyl mercaptan by vacuum distillation. An alternative method involves reacting the benzyl chloride with ammonium sulfhydrate.[2][3]

Step 3: Synthesis of this compound from 2-(Trifluoromethoxy)benzyl mercaptan

This final step involves the oxidative chlorination of the mercaptan to the desired sulfonyl chloride.[4][5]

Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzyl mercaptan (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of hydrogen peroxide (3-5 equivalents).

-

To this biphasic mixture, add thionyl chloride (1.5-2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The product may be used crude or purified by crystallization or chromatography if necessary.

Disclaimer: The synthetic route and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions. These procedures have not been optimized for the specific target molecule and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. All reactions should be carefully monitored, and the products should be fully characterized by appropriate analytical techniques.

References

- 1. prepchem.com [prepchem.com]

- 2. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]

- 3. cphi-online.com [cphi-online.com]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of Benzylsulfonyl Chlorides for Researchers, Scientists, and Drug Development Professionals

Introduction: Benzylsulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates and reagents in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the electrophilic nature of the sulfur atom, which allows for the facile introduction of the benzylsulfonyl moiety onto a variety of nucleophiles. This guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of benzylsulfonyl chlorides, with a focus on their applications in drug discovery and development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.

Synthesis of Benzylsulfonyl Chlorides

The preparation of benzylsulfonyl chlorides can be achieved through several synthetic routes, primarily involving the chlorosulfonation of toluene or the oxidation of corresponding benzyl thiols or disulfides.

A common laboratory and industrial method involves the direct chlorosulfonation of toluene with chlorosulfonic acid. This reaction proceeds via electrophilic aromatic substitution.

Another accessible route starts from benzyl mercaptan, which is oxidized in the presence of a chlorinating agent. A two-step, one-pot synthesis from benzyl halides is also a viable method. This involves conversion to a thiosulfate salt (Bunte salt) followed by oxidative chlorination.

Experimental Protocol: Synthesis of Benzylsulfonyl Chloride from Toluene

-

Materials: Toluene, Chlorosulfonic acid, Ice, Sodium bicarbonate solution (saturated), Diethyl ether, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.

-

Slowly add toluene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield benzylsulfonyl chloride as a crude product, which can be further purified by distillation or recrystallization.

-

Stability and Handling

Benzylsulfonyl chlorides are generally stable compounds but are sensitive to moisture and elevated temperatures. They are typically colorless to pale yellow liquids or low-melting solids.[1] Hydrolysis in the presence of water is a primary degradation pathway, yielding the corresponding sulfonic acid.[1] Therefore, storage in a cool, dry environment under an inert atmosphere is recommended. Decomposition can be observed by a change in color and the evolution of hydrogen chloride and sulfur dioxide gases.[2]

Reactivity of Benzylsulfonyl Chlorides

The reactivity of benzylsulfonyl chlorides is dominated by the electrophilicity of the sulfonyl group, making them susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important chemical transformations.

Sulfonylation of Amines (Hinsberg Reaction)

The reaction of benzylsulfonyl chlorides with primary and secondary amines to form sulfonamides is a cornerstone of their application. This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines.[3] Primary amines form sulfonamides that are soluble in alkali, while secondary amines form insoluble sulfonamides.[3] Tertiary amines do not typically react under these conditions.[3] The reaction is highly efficient and proceeds to completion.[4]

The pH of the reaction medium can significantly influence the yield of the sulfonamide. High yields have been reported at high pH (e.g., in 1.0 mol/L sodium hydroxide), which is attributed to third-order reaction kinetics involving the sulfonyl chloride, amine, and hydroxide anion.[5][6]

Table 1: Yields of Sulfonamides from the Reaction of Benzylsulfonyl Chloride with Various Amines

| Amine | Reaction Conditions | Yield (%) |

| Dibutylamine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 94 |

| 1-Octylamine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 98 |

| Hexamethylenimine | 1.0 mol/L NaOH, 5% excess benzylsulfonyl chloride | 97 |

Experimental Protocol: General Procedure for the Sulfonylation of an Amine

-

Materials: Benzylsulfonyl chloride, Amine, 10% Aqueous sodium hydroxide, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

Dissolve the amine (1 equivalent) in diethyl ether.

-

Add 10% aqueous sodium hydroxide (2 equivalents).

-

Cool the mixture in an ice bath and add benzylsulfonyl chloride (1.1 equivalents) dropwise with stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer and wash with water and then with 1 M hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting sulfonamide by recrystallization or column chromatography.

-

Sulfonylation of Alcohols

Benzylsulfonyl chlorides react with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form sulfonate esters.[7] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the alcohol.[7] The reaction mechanism involves the nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride.[7]

Table 2: Representative Examples of Sulfonate Ester Formation

| Alcohol | Base | Solvent | Product |

| Ethanol | Pyridine | Dichloromethane | Ethyl benzylsulfonate |

| Cyclohexanol | Triethylamine | Tetrahydrofuran | Cyclohexyl benzylsulfonate |

| Benzyl alcohol | Pyridine | Acetonitrile | Benzyl benzylsulfonate |

Experimental Protocol: Synthesis of a Benzylsulfonate Ester

-

Materials: Alcohol, Benzylsulfonyl chloride, Pyridine, Dichloromethane, 1 M Hydrochloric acid, Saturated aqueous sodium bicarbonate.

-

Procedure:

-

Dissolve the alcohol (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add a solution of benzylsulfonyl chloride (1.1 equivalents) in dichloromethane.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

Hydrolysis

Benzylsulfonyl chlorides undergo hydrolysis to form the corresponding sulfonic acids. This reaction is generally slow in cold water but is accelerated by heat and the presence of bases.[1][8] The hydrolysis mechanism is typically SN2-like, involving the attack of water or hydroxide ions on the sulfur center.[9] The rate of hydrolysis is influenced by substituents on the benzene ring, with electron-withdrawing groups increasing the rate.[9]

Reduction

The reduction of benzylsulfonyl chlorides can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride can reduce the sulfonyl chloride to the corresponding thiol (benzyl mercaptan). Milder reducing agents, such as triphenylphosphine, can be used for the synthesis of aryl thiols.[10] Reductive desulfonylation, which removes the sulfonyl group entirely, can also be achieved under specific conditions.[11]

Substituent Effects on Reactivity

The reactivity of benzylsulfonyl chlorides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (e.g., nitro groups) increase the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack.[9] Conversely, electron-donating groups decrease reactivity.

The position of the substituent also plays a crucial role. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the mechanism depends on the position of the nitro group. The 3-nitro isomer follows a stepwise mechanism, while the 2- and 4-nitro isomers undergo a concerted dissociative electron transfer.[12][13] Steric hindrance from ortho substituents can also affect the reaction rate and mechanism.[14]

Applications in Drug Development

The benzylsulfonyl moiety is a common structural motif in a variety of biologically active compounds. Benzylsulfonyl chlorides are therefore valuable building blocks in the synthesis of new drug candidates.[15][16] The resulting sulfonamides and sulfonate esters exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][16] The ability to readily modify the amine or alcohol component allows for the generation of large compound libraries for high-throughput screening in the drug discovery process.[17]

Visualizations

Caption: Synthesis of Benzylsulfonyl Chloride via Chlorosulfonation.

Caption: The Hinsberg test distinguishes amine classes.

Caption: Key reactions of Benzylsulfonyl Chloride.

References

- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

- 17. Benzenesulfonyl Chloride | High Purity | For Research Use [benchchem.com]

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a key building block for this purpose. The presence of the trifluoromethoxy group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the resulting sulfonamide drug candidates.[1] These application notes provide a comprehensive guide to the synthesis of N-substituted sulfonamides derived from this compound.

The reaction proceeds via a nucleophilic substitution, where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the displacement of the chloride ion. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.

Reaction Scheme

Caption: General reaction for N-substituted sulfonamide synthesis.

Experimental Protocols

This section details a standard laboratory protocol for the synthesis of sulfonamides using this compound.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et3N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., pyridine, 1.5 equivalents).

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table provides representative, hypothetical data for the synthesis of a small library of sulfonamides derived from this compound and various amines.

| Entry | Amine | Base | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | 6 | 85 |

| 2 | 4-Methoxyaniline | Pyridine | 5 | 92 |

| 3 | Benzylamine | Et3N | 4 | 95 |

| 4 | Piperidine | Et3N | 4 | 98 |

| 5 | Morpholine | Et3N | 4 | 96 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target sulfonamides.

Caption: Workflow for sulfonamide synthesis and purification.

Potential Biological Signaling Pathway

Sulfonamides are known to target various biological pathways. For instance, certain sulfonamide derivatives act as inhibitors of carbonic anhydrases, enzymes involved in pH regulation and other physiological processes. Inhibition of specific carbonic anhydrase isoforms has been a strategy in the development of diuretics, anti-glaucoma agents, and even anticancer therapies. The diagram below illustrates a simplified, representative signaling pathway that could be modulated by a novel sulfonamide inhibitor.

Caption: Inhibition of Carbonic Anhydrase signaling pathway.

References

Protocol for reacting (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the reaction of (2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride with primary and secondary amines to synthesize a diverse range of N-substituted sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The incorporation of a trifluoromethoxy (-OCF3) group into molecular scaffolds is a modern strategy in drug design aimed at enhancing metabolic stability, lipophilicity, and biological activity. This protocol offers a robust methodology for accessing novel sulfonamides bearing this valuable functional moiety, intended for use in drug discovery and development programs.

The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. It can enhance membrane permeability, increase binding affinity to biological targets, and block metabolic pathways, thus prolonging the in vivo half-life of a compound. The synthesis of a library of sulfonamides from this compound allows for the systematic exploration of structure-activity relationships (SAR) in the quest for new therapeutic leads.

General Reaction Scheme

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

General Reaction for the Synthesis of N-substituted-(2-(trifluoromethoxy)phenyl)methanesulfonamides.

Application Notes

-

Substrate Scope: This protocol is generally applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. Primary amines are typically more reactive than secondary amines.[1] Sterically hindered amines may require longer reaction times or elevated temperatures.

-

Role of the Trifluoromethoxy Group: The trifluoromethoxy substituent at the ortho-position of the benzyl ring is expected to influence the electronic properties of the resulting sulfonamide. This can be advantageous for modulating the acidity of the N-H proton in primary sulfonamides and for establishing specific interactions with biological targets.

-

Catalyst and Base Selection: The choice of base is crucial for the success of the reaction. Organic bases such as triethylamine (TEA) and pyridine are commonly used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can be employed in biphasic or aqueous systems. The selection of the base should be guided by the solubility of the amine substrate and the desired reaction conditions.

-

Solvent Considerations: Anhydrous solvents are recommended when using organic bases like triethylamine or pyridine to prevent the hydrolysis of the sulfonyl chloride. Dichloromethane is a good general-purpose solvent for this reaction due to its inertness and ease of removal. For water-soluble amines, an aqueous basic solution can be an effective medium.[2][3]

-

Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, spot corresponding to the sulfonamide product indicates the reaction's progression.

Experimental Protocols

Protocol 1: General Procedure using Triethylamine in Dichloromethane

This protocol is suitable for a wide range of primary and secondary amines that are soluble in dichloromethane.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Procedure using Aqueous Potassium Carbonate

This protocol is particularly useful for amines that are soluble in water or for a more environmentally friendly approach.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium Carbonate (K2CO3)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Water

-

5 M Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the amine (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or DCM) in a round-bottom flask.

-

Stir the mixture vigorously at room temperature.

-

Add a solution of this compound (1.05 eq) in the same organic solvent dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

-

If the product precipitates, it can be collected by vacuum filtration, washed with water, and then with a cold non-polar solvent like hexanes.

-

If the product remains in the organic layer, separate the layers.

-

For primary amine products that form a soluble salt, acidify the aqueous layer with 5 M HCl to precipitate the sulfonamide.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical yields for the synthesis of sulfonamides from the reaction of various amines with sulfonyl chlorides under standard conditions. While the data below is for benzenesulfonyl chloride and p-toluenesulfonyl chloride, similar high yields are anticipated for the reaction with this compound.

| Amine | Sulfonyl Chloride | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | [1] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | [1] |

| Aniline | Benzenesulfonyl chloride | TEA/THF | 6 | 86 | [1] |